1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone is an organic compound that features a benzodioxole ring fused with a pyridine ring through a sulfanyl ethanone linkage
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Sulfanylethanone Linkage: The benzodioxole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Pyridine Ring Introduction: Finally, the pyridine ring is introduced through a coupling reaction, often facilitated by a palladium catalyst under controlled temperature and pressure conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional aromatic or heteroaromatic groups.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The compound can induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone can be compared with other similar compounds, such as:
This compound Derivatives: These derivatives may have different substituents on the benzodioxole or pyridine rings, affecting their biological activity and chemical properties.
Benzodioxole Compounds: Compounds like piperonyl methyl ketone (PMK) share the benzodioxole ring but differ in their functional groups and applications.
Pyridine Derivatives: Compounds with pyridine rings and different substituents can be compared based on their reactivity and biological effects.
The uniqueness of this compound lies in its combined benzodioxole and pyridine structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-11(8-19-14-3-1-2-6-15-14)10-4-5-12-13(7-10)18-9-17-12/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLNDAHKKVDTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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